Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 808757-09-7
VCID: VC13810999
InChI: InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15(4)11-9-7-5-6-8-10-12-16/h16H,5-12H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCCCCCCCO
Molecular Formula: C14H29NO3
Molecular Weight: 259.38 g/mol

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester

CAS No.: 808757-09-7

Cat. No.: VC13810999

Molecular Formula: C14H29NO3

Molecular Weight: 259.38 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester - 808757-09-7

Specification

CAS No. 808757-09-7
Molecular Formula C14H29NO3
Molecular Weight 259.38 g/mol
IUPAC Name tert-butyl N-(8-hydroxyoctyl)-N-methylcarbamate
Standard InChI InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15(4)11-9-7-5-6-8-10-12-16/h16H,5-12H2,1-4H3
Standard InChI Key OYTINKUPZYMQMW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCCCCCCCO
Canonical SMILES CC(C)(C)OC(=O)N(C)CCCCCCCCO

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

The compound is systematically named carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester, with common synonyms including:

  • tert-Butyl (8-hydroxyoctyl)methylcarbamate

  • tert-Butyl NN-(8-hydroxyoctyl)-NN-methylcarbamate .

Molecular Structure

The structure comprises:

  • A tert-butyl ester ((CH3)3C-O(\text{CH}_3)_3\text{C-O}) group.

  • A methylcarbamate (CH3NHCOO\text{CH}_3\text{NHCOO}) moiety.

  • An 8-hydroxyoctyl chain (HO(CH2)8\text{HO}(\text{CH}_2)_8) .

The hydroxyl group at the terminal octyl position enhances hydrophilicity, while the tert-butyl group contributes to steric bulk and stability .

Physicochemical Properties

PropertyValueSource
Molecular Weight259.38 g/mol
Purity (Commercial)95–99%
Physical StateSolid or liquid (varies by supplier)
SolubilityLikely polar aprotic solvents (e.g., DMF, THF)

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is synthesized via a two-step process:

  • Methylation of Carbamic Acid:
    Carbamic acid reacts with 8-hydroxyoctanol in the presence of a methylating agent (e.g., methyl iodide) under basic conditions.

  • Esterification with tert-Butanol:
    The intermediate undergoes esterification with tert-butanol using an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) at controlled temperatures (40–60°C) .

Reaction Conditions:

  • Yield: ~65–78% (optimized protocols reach 87% with mixed solvents like DMF/acetonitrile) .

  • Purity: ≥95% after column chromatography .

Green Chemistry Approaches

Recent patents highlight cesium carbonate as a catalyst for tert-butyl ester synthesis, enabling milder conditions (room temperature) and reduced waste . This method could be adapted for large-scale production of the title compound.

SupplierPurityPackagingPrice (USD)
Biosynth Carbosynth99%100 mg380
A1 Biochem Labs95%1 g350
American Custom Chemicals95%5 mg505.54

Data sourced from .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate its reactivity in acyl transfer reactions .

  • Biological Screening: Evaluate antimicrobial or anticancer activity.

  • Process Optimization: Scale-up using continuous-flow reactors .

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